molecular formula C24H24ClN5O4S B15100732 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B15100732
M. Wt: 514.0 g/mol
InChI Key: ZMNLOTMGUFLDNM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex tricyclic heterocyclic compound with the following key structural features:

  • Core structure: A fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system.
  • A 6-imino group, which may participate in hydrogen bonding or tautomerization. A 7-(3-morpholin-4-ylpropyl) side chain, enhancing solubility and bioavailability due to the morpholine moiety.
  • Functional groups: The 2-one (lactam) ring adds rigidity and influences pharmacokinetic properties.

Properties

Molecular Formula

C24H24ClN5O4S

Molecular Weight

514.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H24ClN5O4S/c25-17-5-7-18(8-6-17)35(32,33)20-16-19-23(27-21-4-1-2-10-29(21)24(19)31)30(22(20)26)11-3-9-28-12-14-34-15-13-28/h1-2,4-8,10,16,26H,3,9,11-15H2

InChI Key

ZMNLOTMGUFLDNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo core, followed by the introduction of the sulfonyl and imino groups, and finally the attachment of the morpholine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the imino group may produce amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and imino groups.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group may interact with proteins or enzymes, while the imino group can form hydrogen bonds with biological molecules. The morpholine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

6-Imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Key Differences :

  • Substituent at Position 5: The target compound features a sulfonyl group linked to a 4-chlorophenyl ring, while the analog has a carboxamide group connected to a phenylethyl chain.
  • Collision Cross-Section (CCS) :
Adduct m/z Predicted CCS (Ų)
[M+H]+ 487.24523 219.5
[M+Na]+ 509.22717 234.6

The target compound’s larger sulfonyl group likely increases its CCS compared to this analog, suggesting differences in molecular volume and shape .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

Key Differences :

  • Core Structure : This compound has a tetracyclic system with 3,7-dithia-5-aza atoms, contrasting with the target’s tricyclic triaza system.
  • Substituents : A 4-methoxyphenyl group replaces the 4-chlorophenylsulfonyl group.
    • Impact : The sulfur atoms in the ring may increase metabolic stability, while the methoxy group offers electron-donating effects, altering electronic properties compared to the electron-withdrawing chlorophenylsulfonyl group .

Triazole-Based Pesticides (e.g., Metconazole, Triticonazole)

Key Differences :

  • Core Structure : These feature 1,2,4-triazole rings instead of the target’s tricyclic system.
  • Substituents : Chlorophenyl groups are common (e.g., metconazole: 5-((4-chlorophenyl)methyl)-...), but lack sulfonyl or morpholinylpropyl moieties.
    • Impact : The triazole core is critical for antifungal activity, while the target compound’s tricyclic system may target different biological pathways .

Physicochemical and Functional Group Analysis

Functional Group Contributions

Group Role in Target Compound Comparison with Analogs
Sulfonyl (SO₂) Enhances electrophilicity; may improve enzyme binding. Absent in triazoles and carboxamide analog; replaced by carboxamide or methoxy groups .
Morpholinylpropyl Improves solubility and bioavailability. Similar analogs (e.g., phenylethyl in carboxamide derivative) lack morpholine’s polarity .
Chlorophenyl Electron-withdrawing; may enhance stability and receptor affinity. Present in triazole pesticides but with different positioning .

Structural-Activity Relationship (SAR) Insights

  • The sulfonyl group may confer unique interactions with hydrophobic enzyme pockets, differentiating it from carboxamide or methoxy-substituted analogs.

Biological Activity

5-(4-Chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with notable structural features that suggest significant biological activity. This article explores its pharmacological properties, including its potential applications in cancer therapy and antimicrobial activity.

Structural Characteristics

The compound is characterized by a triazatricyclo framework and functional groups such as sulfonyl and imino. The presence of the 4-chlorophenyl group enhances its potential biological activity by influencing interactions with biological targets. The morpholine moiety contributes to the compound's solubility and reactivity, which are critical for its pharmacological efficacy.

Structural Feature Description
Triazatricyclo Framework Unique cyclic structure that may influence binding properties
Sulfonyl Group Enhances interaction with biological targets
Imino Group Potentially involved in enzyme inhibition
Morpholine Moiety Improves solubility and reactivity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 5-(4-chlorophenyl)sulfonyl derivatives. For instance, a related compound was shown to exhibit low micromolar activity against the AKT2 kinase, a critical target in glioma treatment. This compound inhibited 3D neurosphere formation in glioma stem cells while displaying low toxicity to non-cancerous cells .

Case Study: Inhibition of Glioma Growth

  • Compound Tested: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles
  • Findings: Exhibited potent inhibitory effects on glioblastoma cell lines with an EC50 indicating effectiveness against malignancy .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Research on similar sulfonamide derivatives has indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell function .

Summary of Antimicrobial Efficacy

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound has been associated with significant enzyme inhibition activities. Studies have demonstrated strong inhibitory effects against urease and acetylcholinesterase enzymes, which are relevant in various therapeutic contexts including cancer and neurodegenerative diseases .

Enzyme Inhibition Data

Enzyme IC50 Values (µM)
Urease2.14 ± 0.003
AcetylcholinesteraseVaries by derivative

Q & A

(Basic) What established synthetic routes are reported for this compound, and what reaction conditions are critical for successful cyclization?

The synthesis involves multi-step pathways, including cyclocondensation and functionalization. Key steps include:

  • Microwave-assisted synthesis in DMF with glacial acetic acid as a catalyst, which reduces reaction time compared to conventional heating while maintaining yield (e.g., 60–75% under 100–120°C for 30–45 minutes) .
  • Use of 2-amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine as a precursor, with DMF facilitating intermediate formation and regioselective cyclization .
  • Critical conditions include stoichiometric control of morpholin-4-ylpropyl groups and precise temperature gradients to avoid side reactions.

(Basic) What spectroscopic and chromatographic methods are recommended for structural characterization?

A combination of techniques is essential:

  • 1H/13C NMR : Focus on aromatic coupling patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and imino group signals (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 580.1234) and isotopic patterns for sulfur/chlorine .
  • FT-IR : Identify sulfonyl (1150–1250 cm⁻¹) and imino (1650–1700 cm⁻¹) stretches .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

(Advanced) How can researchers optimize reaction yields when introducing the morpholin-4-ylpropyl moiety?

Yield optimization strategies include:

  • Stepwise alkylation : Introduce the morpholinyl group via a propyl linker before cyclization to reduce steric hindrance .
  • Solvent screening : Polar aprotic solvents like DMF enhance nucleophilicity of the morpholine nitrogen, improving coupling efficiency .
  • Catalytic additives : Use KI (5 mol%) to accelerate SN2 reactions, as evidenced by increased yields (from 45% to 68%) in similar triazatricyclo systems .

(Advanced) How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Dynamic vs. static disorder : If NMR shows multiple conformers but X-ray indicates a single crystal structure, perform variable-temperature NMR to assess rotational barriers of the sulfonyl group .
  • DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate imino tautomer dominance .
  • Crystallographic refinement : Resolve ambiguities in bond lengths (e.g., C-N vs. C=N) via high-resolution X-ray data (R-factor < 0.05) .

(Advanced) What computational methods are suitable for predicting biological target interactions?

  • Molecular docking (AutoDock Vina) : Use the SMILES string (e.g., O=C1N=C2C3=C(C=CC=C3Cl)S(=O)(=O)C4=C2N=C(N1)CCCN5CCOCC5) to model binding to kinase targets .
  • MD simulations (GROMACS) : Assess stability of the tricyclic core in aqueous environments (TIP3P water model) over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., chlorophenyl vs. methoxyphenyl) with activity using Hammett σ constants .

(Advanced) What strategies enable regioselective functionalization of the triazatricyclo core?

  • Directing groups : Install a temporary acetyl group at C6 to steer electrophilic substitution to C9 .
  • Metal-mediated catalysis : Pd(OAc)₂ (2 mol%) with Xantphos ligand selectively functionalizes the sulfonyl-adjacent position via C-H activation .
  • pH control : Conduct reactions at pH 8–9 to deprotonate the imino group, enhancing nucleophilic attack at C7 .

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